molecular formula C16H17ClN2O3S B12668567 Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- CAS No. 175437-68-0

Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro-

Cat. No.: B12668567
CAS No.: 175437-68-0
M. Wt: 352.8 g/mol
InChI Key: QNFLCCUNSGWLSH-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, sulfinyl, ethyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a sulfinyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, metal hydrides.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-chloro-4-(3,5-dimethylphenyl)-5-methyl-
  • 2-Chloro-4-(3,5-dimethylphenyl)pyridine

Uniqueness

Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential applications. The combination of chloro, sulfinyl, ethyl, methyl, and nitro groups in a single molecule makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

175437-68-0

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

2-chloro-4-(3,5-dimethylphenyl)sulfinyl-5-ethyl-6-methyl-3-nitropyridine

InChI

InChI=1S/C16H17ClN2O3S/c1-5-13-11(4)18-16(17)14(19(20)21)15(13)23(22)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3

InChI Key

QNFLCCUNSGWLSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=C1S(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-])Cl)C

Origin of Product

United States

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